(S)-2-(1H-Indol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1H-Indol-1-yl)propanoic acid is an organic compound featuring an indole ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1H-Indol-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.
Alkylation: Indole undergoes alkylation with a suitable halogenated propanoic acid derivative under basic conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(1H-Indol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-propanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-(1H-Indol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1H-Indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-(3-Acetyl-1H-indol-1-yl)propanoic acid
- 3-(3-formyl-1H-indol-1-yl)propanoic acid
- 3-(6-bromo-1H-indol-1-yl)propanoic acid
Comparison: (S)-2-(1H-Indol-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the indole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Biological Activity
(S)-2-(1H-Indol-1-yl)propanoic acid, a compound featuring an indole structure, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chiral center and indole moiety, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, leading to derivatives that may exhibit altered biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound is known to interact with enzymes and receptors, influencing their activity. It has been studied for its potential role in modulating signaling pathways associated with inflammation and cell proliferation.
- Pathways : It may affect pathways involved in neuroprotection, anti-inflammatory responses, and cancer cell proliferation .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in various cell models, suggesting potential therapeutic applications in inflammatory diseases .
2. Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as Jurkat and K562, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
3. Antimicrobial Effects
The compound also displays antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy against drug-resistant strains, indicating a potential role in combating antibiotic resistance .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its use as a therapeutic agent in inflammatory conditions.
Case Study 2: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell types, indicating potent cytotoxicity and potential for development into an anticancer drug .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Indole derivative | Anti-inflammatory, Anticancer | 10 - 30 |
3-(3-Acetyl-1H-indol-1-yl)propanoic acid | Indole derivative | Anticancer | 15 - 25 |
3-(6-bromo-1H-indol-1-yl)propanoic acid | Indole derivative | Antimicrobial | 20 - 35 |
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-indol-1-ylpropanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
ORDGYGARDALAGC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.